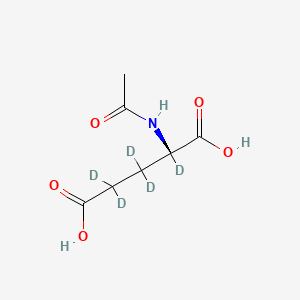

N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid

Description

Significance of Stable Isotope Labeling in Quantitative Metabolomics and Metabolic Flux Analysis

Stable isotope labeling is a foundational technique in modern biochemical and biomedical research, providing deep insights into the complex and dynamic nature of metabolic networks. nih.govfrontiersin.org Unlike traditional metabolomics, which provides a static snapshot of metabolite levels, the use of stable isotopes allows for the measurement of the rates of metabolic reactions, known as fluxes. nih.govcreative-proteomics.com This approach, termed metabolic flux analysis (MFA), is crucial for understanding how metabolic pathways are regulated and how they respond to various stimuli, genetic modifications, or disease states. nih.govcreative-proteomics.com

In quantitative metabolomics, stable isotope-labeled compounds like N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid are used as internal standards. Because these labeled compounds have nearly identical chemical and physical properties to their natural counterparts, they behave similarly during sample preparation and analysis. This minimizes variations and matrix effects, leading to more accurate and reliable quantification of endogenous metabolites. nih.gov

Metabolic flux analysis utilizes stable isotope tracers to follow the journey of atoms through metabolic pathways. nih.gov A labeled substrate is introduced into a biological system, such as a cell culture or a whole organism. nih.gov As the organism metabolizes the labeled substrate, the isotopes are incorporated into downstream metabolites. By measuring the distribution of these isotopes in the various products using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can deduce the relative contributions of different pathways to the production of a particular metabolite and calculate the rates of intracellular reactions. frontiersin.orgnih.gov This provides a dynamic view of cellular metabolism that is unattainable with simple concentration measurements. nih.gov

Historical Context of Deuterium-Labeled Compounds as Tracers in Biochemical Investigations

The use of isotopes as tracers in biological research dates back to the early 20th century. The discovery of deuterium (B1214612), the heavy isotope of hydrogen, by Harold Urey in 1931 was a pivotal moment that opened the door for stable isotope tracer studies. biosyn.com Urey was awarded the Nobel Prize in Chemistry in 1934 for this discovery.

Shortly after, in the mid-1930s, biochemists Rudolf Schoenheimer and David Rittenberg pioneered the use of deuterium-labeled compounds to study metabolic processes. nih.govnih.gov Their groundbreaking experiments, which involved feeding deuterated fatty acids and water to animals, overturned the prevailing view of a static metabolism. nih.gov They demonstrated that body constituents are in a constant state of flux, with continuous synthesis and degradation of molecules like fats and proteins. This work laid the foundation for the field of dynamic biochemistry. biosyn.com

Initially, the use of stable isotopes like deuterium was prominent. However, the development of radioactive isotopes, such as tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C), and the high sensitivity of radioactivity detection methods, led to their widespread adoption, temporarily overshadowing stable isotopes. nih.gov Despite this, concerns over the safety and handling of radioactive materials, particularly in human studies, spurred a renewed interest in stable isotope tracers. nih.govnih.gov

The advancement of highly sensitive analytical techniques, especially mass spectrometry, has made the detection of stable isotopes more practical and accessible. sci-hub.se Deuterium is a particularly valuable tracer because it has the highest relative mass difference compared to its light isotope (protium), which can lead to significant and measurable kinetic isotope effects. researchgate.net Today, deuterium-labeled compounds are indispensable tools in a wide range of biochemical investigations, from elucidating reaction mechanisms to studying drug metabolism and performing metabolic flux analysis in whole organisms, including humans. clearsynth.comnih.gov

Data Tables

Table 1: Chemical Properties of N-Acetyl-L-glutamic-2,3,3,4,4-D5 Acid

| Property | Value |

| Chemical Formula | C₇H₆D₅NO₅ |

| Molecular Weight | 194.20 g/mol |

| Isotopic Purity | Typically ≥98 atom % D |

| Synonyms | N-Acetyl-L-glutamic acid-d5 |

| Physical State | Solid |

| Parent Compound | N-Acetyl-L-glutamic acid |

Structure

3D Structure

Properties

Molecular Formula |

C7H11NO5 |

|---|---|

Molecular Weight |

194.20 g/mol |

IUPAC Name |

(2S)-2-acetamido-2,3,3,4,4-pentadeuteriopentanedioic acid |

InChI |

InChI=1S/C7H11NO5/c1-4(9)8-5(7(12)13)2-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t5-/m0/s1/i2D2,3D2,5D |

InChI Key |

RFMMMVDNIPUKGG-ARCCNJGNSA-N |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)O)NC(=O)C |

Canonical SMILES |

CC(=O)NC(CCC(=O)O)C(=O)O |

Origin of Product |

United States |

Chemical Synthesis and Isotopic Characterization of N Acetyl L Glutamic 2,3,3,4,4 D5 Acid

Stereoselective Synthetic Methodologies for Site-Specific Deuterium (B1214612) Incorporation

The synthesis of N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid necessitates a strategic approach to ensure the precise and stereoselective incorporation of deuterium atoms. A common and effective strategy involves the deuteration of a suitable precursor, L-glutamic acid, followed by N-acetylation.

One plausible stereoselective synthetic route commences with L-pyroglutamic acid, a cyclic lactam of L-glutamic acid. This starting material provides a rigid framework that can facilitate stereocontrol during the deuteration process. The synthesis can be conceptualized in the following key steps:

Catalytic Deuteration: L-pyroglutamic acid can be subjected to catalytic deuteration using deuterium gas (D₂) in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C), in a deuterated solvent like deuterium oxide (D₂O). This step aims to introduce deuterium at the 3 and 4 positions. The reaction conditions, including pressure, temperature, and reaction time, are optimized to achieve high levels of deuterium incorporation while preserving the stereochemistry at the C-2 position.

Ring Opening and α-Deuteration: The resulting deuterated pyroglutamic acid is then subjected to base-catalyzed hydrolysis to open the lactam ring, yielding deuterated L-glutamic acid. Subsequent exposure to a deuterated acidic or basic medium can facilitate H/D exchange at the α-carbon (C-2 position), thus completing the site-specific deuteration.

N-Acetylation: The final step involves the N-acetylation of the fully deuterated L-glutamic acid. This is typically achieved by reacting the amino acid with acetic anhydride (B1165640) under controlled pH conditions, often in an aqueous medium. This reaction selectively introduces an acetyl group to the amino function, yielding the target compound, N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid.

Alternative approaches for stereoselective deuteration of glutamic acid derivatives have also been explored, including enzymatic methods that can offer high specificity for deuterium incorporation at particular sites.

Isotopic Enrichment and Positional Purity Verification Techniques

Following the synthesis, it is imperative to verify the isotopic enrichment and confirm the precise location of the deuterium atoms within the molecule. This is accomplished through a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.

High-Resolution Mass Spectrometry for Deuterium Content Determination

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic enrichment of N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid. By providing highly accurate mass measurements, HRMS can distinguish between molecules with very small mass differences, such as those resulting from the incorporation of deuterium.

The analysis involves comparing the mass spectrum of the deuterated compound with that of its non-deuterated counterpart (N-acetyl-L-glutamic acid). The molecular ion peak of the deuterated compound will be shifted by approximately 5 Da (more precisely, by the mass difference between five deuterium atoms and five hydrogen atoms). The relative intensities of the isotopic peaks in the mass spectrum are used to calculate the percentage of isotopic enrichment.

Table 1: Representative High-Resolution Mass Spectrometry Data for N-Acetyl-L-glutamic-2,3,3,4,4-D5 Acid

| Analyte | Theoretical Monoisotopic Mass (Da) | Observed Monoisotopic Mass (Da) | Isotopic Enrichment (%) |

|---|---|---|---|

| N-Acetyl-L-glutamic acid (unlabeled) | 189.0637 | 189.0635 | N/A |

| N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid | 194.0951 | 194.0948 | >98% |

This table presents hypothetical data for illustrative purposes.

Nuclear Magnetic Resonance Spectroscopy for Positional Isotopic Labeling Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the positional purity of the isotopic labeling. By analyzing the NMR spectra, it is possible to verify that the deuterium atoms are located at the intended positions (C-2, C-3, and C-4) and to assess the degree of deuteration at each site.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid, the signals corresponding to the protons at the 2, 3, and 4 positions will be significantly diminished or absent compared to the spectrum of the non-deuterated compound. The disappearance of these signals provides strong evidence for successful deuteration at these specific sites.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will also show characteristic changes upon deuteration. The signals for the deuterated carbons (C-2, C-3, and C-4) will exhibit a characteristic splitting pattern (due to C-D coupling) and a slight upfield shift. The multiplicity of these signals can confirm the number of deuterium atoms attached to each carbon.

²H NMR (Deuterium NMR): A deuterium NMR spectrum can be acquired to directly observe the deuterium nuclei. This spectrum will show signals at chemical shifts corresponding to the positions where deuterium has been incorporated, providing definitive confirmation of the labeling sites.

Table 2: Expected ¹H NMR Chemical Shifts for N-Acetyl-L-glutamic Acid and the Effect of Deuteration

| Position | N-Acetyl-L-glutamic acid (ppm) | N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid (ppm) |

|---|---|---|

| H-2 | ~4.4 | Signal absent/significantly reduced |

| H-3 | ~2.1 | Signal absent/significantly reduced |

| H-4 | ~2.3 | Signal absent/significantly reduced |

| Acetyl-CH₃ | ~2.0 | ~2.0 |

This table presents expected chemical shifts based on known data for the unlabeled compound for illustrative purposes.

Analytical Methodologies Employing N Acetyl L Glutamic 2,3,3,4,4 D5 Acid

Quantitative Mass Spectrometry-Based Assays Utilizing N-Acetyl-L-glutamic-2,3,3,4,4-D5 Acid

Mass spectrometry (MS) coupled with chromatographic separation is a cornerstone of modern bioanalysis. In this context, N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid plays a pivotal role, particularly in isotope dilution mass spectrometry, which is considered the gold standard for quantitative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Endogenous Metabolite Quantification and Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for quantifying metabolites in various biological matrices. In these assays, a known amount of N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid is added to a sample as an internal standard. wur.nl This standard co-elutes with the endogenous, non-labeled N-Acetyl-L-glutamic acid during the chromatographic separation.

A significant challenge in the LC-MS/MS analysis of glutamic acid and its derivatives is the potential for in-source cyclization to pyroglutamic acid, which can lead to inaccurate quantification. nih.govresearchgate.net The use of a stable isotope-labeled internal standard like glutamic acid-d5 is crucial as it undergoes the same degree of in-source conversion as the analyte. wur.nlsemanticscholar.org By comparing the ratio of the analyte's signal to the internal standard's signal, analysts can correct for this artifact and any variability during sample preparation and injection, ensuring accurate quantification. nih.govresearchgate.net

Table 1: LC-MS/MS Parameters for Glutamic Acid Analysis

| Parameter | Setting |

|---|---|

| Chromatography | Reversed-phase C18 or HILIC |

| Mobile Phase | Acetonitrile/water with formic acid |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| Analyte Transition | e.g., m/z 148.1 → 84.1 |

| Internal Standard | Glutamic acid-2,3,3,4,4-d5 |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Metabolic Studies

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for metabolic analysis. Due to the low volatility of amino acids like N-Acetyl-L-glutamic acid, a derivatization step is required prior to GC-MS analysis. This process converts the polar molecules into more volatile compounds suitable for the gas phase.

While specific applications using N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid in GC-MS are less commonly documented than in LC-MS/MS, the principles of isotope dilution remain the same. The deuterated standard would be added to the sample, undergo derivatization alongside the endogenous analyte, and then be analyzed by GC-MS. The distinct mass-to-charge ratio of the deuterated derivative allows for its use as an internal standard to correct for variations in derivatization efficiency and analytical response, thereby improving quantitative accuracy. nih.gov The Human Metabolome Database records GC-MS spectra for the derivatized form of N-Acetyl-L-glutamic acid, indicating its compatibility with this technique. hmdb.ca

Role of N-Acetyl-L-glutamic-2,3,3,4,4-D5 Acid as an Internal Standard in Isotope Dilution Mass Spectrometry

The primary and most crucial role of N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid is as an internal standard in isotope dilution mass spectrometry (IDMS). medchemexpress.com This method is renowned for its high precision and accuracy.

The methodology involves these key steps:

Spiking: A precisely known quantity of N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid (the "spike") is added to the sample containing an unknown quantity of the natural analyte (N-Acetyl-L-glutamic acid).

Homogenization: The internal standard is thoroughly mixed with the sample to ensure equilibrium between the labeled and unlabeled forms.

Analysis: The sample is processed and analyzed by MS (typically LC-MS/MS or GC-MS).

Quantification: The instrument measures the signal intensities of both the analyte and the deuterated internal standard. Since the amount of the internal standard is known, the concentration of the natural analyte can be calculated with high precision from the ratio of the two signals. wur.nl

This approach effectively mitigates errors arising from sample loss during preparation, matrix effects (where other components in the sample suppress or enhance the analyte signal), and fluctuations in instrument performance. wur.nl

Advanced Spectroscopic Techniques Leveraging N-Acetyl-L-glutamic-2,3,3,4,4-D5 Acid

Beyond mass spectrometry, deuterated compounds are valuable probes in other spectroscopic methods, offering unique insights into metabolic processes and molecular dynamics.

Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Tracing

Deuterium (B1214612) (²H) Nuclear Magnetic Resonance (NMR) spectroscopy, also known as Deuterium Metabolic Imaging (DMI), is an emerging technique for non-invasively studying metabolic pathways in vivo. nih.govresearchgate.net This method relies on the administration of a deuterium-labeled substrate and subsequent detection of the deuterium signal in its downstream metabolites. nih.gov

Given the extremely low natural abundance of deuterium (approximately 0.01%), there is minimal background signal, which allows for the clear detection of the administered labeled compound and its metabolic products. nih.gov While direct studies using N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid as a metabolic tracer in NMR are not widely published, the principles of DMI are applicable. If introduced into a biological system, the deuterium atoms on the glutamate (B1630785) backbone could be tracked as it is metabolized, providing information on the flux through pathways involving this molecule. For example, studies have successfully used deuterated glucose and acetate (B1210297) to trace their metabolic fate and investigate processes like the TCA cycle. nih.govscilit.com

Table 2: Properties of Deuterium Relevant to NMR Spectroscopy

| Property | Value/Characteristic |

|---|---|

| Natural Abundance | ~0.01% |

| NMR Signal | Detectable with minimal background |

| Advantage | Allows for tracing metabolic fate of labeled substrates |

| Application | Deuterium Metabolic Imaging (DMI) |

Potential for Vibrational Spectroscopy (e.g., FT-IR, Raman) in Elucidating Deuterium Effects on Molecular Interactions

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are sensitive to the vibrational modes of chemical bonds within a molecule. The substitution of hydrogen with the heavier deuterium isotope significantly alters these vibrational frequencies. libretexts.org

Specifically, the frequency of a bond's vibration is inversely proportional to the square root of the reduced mass of the atoms involved. Because deuterium is twice as massive as hydrogen, C-D (carbon-deuterium) bonds have a lower vibrational frequency (a downshift in the spectrum) compared to C-H (carbon-hydrogen) bonds. libretexts.org This "isotope effect" can be a powerful tool.

By comparing the vibrational spectra of N-Acetyl-L-glutamic acid and N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid, researchers could:

Assign Vibrational Modes: Unambiguously assign which spectral peaks correspond to the vibrations of the C-H bonds on the glutamate backbone.

Study Molecular Interactions: Investigate how hydrogen bonding and other intermolecular interactions involving the glutamate part of the molecule are affected by the isotopic substitution.

Probe Conformational Dynamics: Deuterium substitution can provide insights into the dynamics and conformational landscape of molecules. nih.gov

While specific studies on N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid using these techniques are not prominent in the literature, research on other deuterated amino acid derivatives demonstrates the utility of this approach for detailed structural and dynamic analysis. researchgate.net

Applications of N Acetyl L Glutamic 2,3,3,4,4 D5 Acid in Elucidating Metabolic Pathways

Elucidation of N-Acetyl-L-glutamic Acid Biosynthesis and Catabolism

N-Acetyl-L-glutamic acid is a crucial molecule in cellular metabolism, acting as an intermediate in arginine biosynthesis in many organisms and as an essential allosteric activator of the first enzyme of the urea (B33335) cycle in vertebrates. wikipedia.orghmdb.ca The use of its deuterated form has significantly advanced our understanding of its synthesis and degradation.

In Vitro Enzymatic Activity Assays of N-Acetylglutamate Synthase (NAGS) Utilizing N-Acetyl-L-glutamic-2,3,3,4,4-D5 Acid as a Tracer/Product

N-Acetylglutamate synthase (NAGS) catalyzes the formation of NAG from glutamate (B1630785) and acetyl-CoA. nih.govwikipedia.org In vitro assays using N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid can be designed to measure the activity of this enzyme with high precision. By providing deuterated glutamate as a substrate, the production of N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid can be quantified by mass spectrometry. This approach allows researchers to determine kinetic parameters of the NAGS enzyme, investigate the effects of potential inhibitors or activators, and study the enzyme's mechanism of action. The distinct mass of the deuterated product ensures that its measurement is not confounded by any endogenous, non-deuterated NAG present in the assay mixture.

Tracing Metabolic Fates of N-Acetyl-L-glutamic Acid in Cellular and Organismal Systems

Stable isotope tracing studies utilize deuterated compounds like N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid to follow the metabolic journey of molecules within living systems. nih.govnih.gov When introduced to cells or organisms, this labeled NAG can be tracked as it is incorporated into downstream metabolites. For instance, in organisms where NAG is an intermediate in arginine biosynthesis, the deuterium (B1214612) label will appear in subsequent molecules of the pathway, such as N-acetylglutamyl-phosphate, N-acetylornithine, ornithine, citrulline, and ultimately arginine. researchgate.netnih.gov By measuring the rate and extent of deuterium incorporation into these metabolites, researchers can quantify the flux through the arginine biosynthesis pathway. nih.gov These studies provide critical insights into how metabolic pathways are regulated under different physiological or pathological conditions.

Investigations into Urea Cycle Intermediary Metabolism

The urea cycle is a vital metabolic pathway that converts toxic ammonia (B1221849) into urea for excretion. nih.govspringernature.com N-Acetyl-L-glutamic acid plays a pivotal role in this process by activating carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), the enzyme that catalyzes the first committed step of the cycle. nih.govresearchgate.net

Assessment of Metabolic Flux through Urea Cycle Branches Using Deuterated Substrates

Metabolic flux analysis using stable isotopes is a powerful technique to measure the rates of metabolic reactions. nih.govspringernature.com By introducing a deuterated substrate that enters the urea cycle or its associated pathways, the distribution of the deuterium label among various metabolites can be measured over time. For example, by using deuterated ornithine or citrulline, researchers can trace their conversion through the different steps of the cycle. This approach provides quantitative data on the flux through each enzymatic step, helping to identify potential bottlenecks or points of dysregulation in the pathway. researchgate.net While N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid is not a direct participant in the cycle's reactions, understanding its role as an activator is critical for interpreting flux data.

Research on Arginine Biosynthesis Pathways in Model Organisms

In many microorganisms and plants, arginine is synthesized de novo from glutamate, with N-acetylglutamate as a key intermediate. nih.govresearchgate.netresearcher.life The use of N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid and other stable isotopes has been instrumental in delineating this pathway in various model organisms.

In bacteria like Escherichia coli, the arginine biosynthesis pathway is a linear sequence of enzymatic reactions. pathbank.org By providing deuterated glutamate, researchers can trace the flow of the deuterium label through N-acetylglutamate, N-acetylglutamyl phosphate, N-acetyl-L-glutamate-5-semialdehyde, N-acetylornithine, ornithine, and finally into arginine. pathbank.org This allows for the study of the regulation of this pathway, including the feedback inhibition of N-acetylglutamate synthase by arginine. nih.gov

In the yeast Saccharomyces cerevisiae, the initial steps of arginine biosynthesis, including the formation of N-acetylglutamate, occur in the mitochondria. cnr.it Stable isotope tracing experiments can help elucidate the transport of intermediates between cellular compartments and the coordination of mitochondrial and cytosolic enzymes involved in the pathway.

The data from such tracing experiments can be used to construct and validate metabolic models, providing a comprehensive understanding of how these organisms synthesize essential amino acids.

Studies on Mitochondrial Bioenergetics and Glutamate Metabolism Pathways

The use of stable isotope tracers, such as N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid, is fundamental to understanding the critical role of glutamate in mitochondrial bioenergetics. Glutamate is a key anaplerotic substrate, meaning it replenishes the intermediates of the tricarboxylic acid (TCA) cycle, a central hub of cellular energy production within the mitochondria.

By introducing N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid into biological systems, researchers can trace the metabolic fate of the deuterated glutamate backbone as it is processed within the mitochondria. Once deacetylated to L-glutamate-2,3,3,4,4-D5, the labeled carbon skeleton can enter the TCA cycle through several enzymatic reactions. The primary entry point is its conversion to α-ketoglutarate, a key TCA cycle intermediate. This conversion is primarily catalyzed by glutamate dehydrogenase (GDH) and various aminotransferases.

Mass spectrometry-based analysis allows for the detection and quantification of the deuterium label in downstream metabolites of the TCA cycle, such as succinate, fumarate, and malate. The pattern and extent of deuterium incorporation provide a dynamic view of the flux through these pathways. For instance, a high enrichment of deuterium in TCA cycle intermediates would indicate a significant reliance on glutamate as an oxidative fuel source.

Recent studies have highlighted the importance of such tracing experiments in understanding cellular energy homeostasis. For example, research has shown that under certain physiological or pathological conditions, the contribution of glutamate to mitochondrial respiration can be significantly altered. While specific studies utilizing N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid for this exact purpose are not extensively documented in publicly available literature, the principles of stable isotope tracing with labeled glutamate analogues are well-established. These studies provide a framework for how this specific deuterated compound can be applied to dissect the nuances of mitochondrial fuel selection and bioenergetic function.

Table 1: Key Mitochondrial Enzymes in Glutamate Metabolism

| Enzyme | Function | Role in Tracing Studies |

|---|---|---|

| Glutamate Dehydrogenase (GDH) | Catalyzes the oxidative deamination of glutamate to α-ketoglutarate. | The activity of GDH directly influences the entry of the deuterium label from L-glutamate-2,3,3,4,4-D5 into the TCA cycle. |

| Aspartate Aminotransferase (AST) | Transfers an amino group from glutamate to oxaloacetate, forming aspartate and α-ketoglutarate. | Tracing the deuterium label into both α-ketoglutarate and aspartate can reveal the relative activity of this transamination pathway. |

| Alanine (B10760859) Aminotransferase (ALT) | Transfers an amino group from glutamate to pyruvate (B1213749), forming alanine and α-ketoglutarate. | The appearance of the deuterium label in alanine provides a measure of the flux through this specific transamination route. |

Analysis of Amino Acid Homeostasis and Interconversion Pathways

N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid is an invaluable tool for investigating the broader landscape of amino acid homeostasis and the intricate network of interconversion pathways. Glutamate stands at a metabolic crossroads, serving as a precursor and product for the synthesis of numerous other non-essential amino acids.

Upon its conversion to L-glutamate-2,3,3,4,4-D5, the deuterated backbone can be traced as it is utilized in various transamination reactions. These reactions, catalyzed by aminotransferases, are crucial for the synthesis of amino acids such as alanine, aspartate, and proline. For example, the transfer of the amino group from glutamate to pyruvate yields alanine, while its transfer to oxaloacetate produces aspartate. The deuterium label remains with the carbon skeleton, allowing for the quantification of the newly synthesized amino acids.

By monitoring the isotopic enrichment in these and other amino acids over time, researchers can map the flow of nitrogen and carbon throughout the cellular amino acid pool. This provides a quantitative measure of the rates of synthesis and degradation of individual amino acids, offering a comprehensive picture of amino acid homeostasis. Such studies are critical for understanding how cells adapt their metabolic programs in response to changes in nutrient availability or physiological state.

Tracing Metabolic Perturbations in Pre-clinical Disease Models and In Vitro Systems

The application of N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid extends to the study of metabolic alterations in various disease states. Many pathological conditions, including cancer, neurodegenerative diseases, and inborn errors of metabolism, are characterized by significant dysregulation of glutamate and amino acid metabolism.

In pre-clinical disease models, such as rodent models of cancer or neurological disorders, administering this stable isotope tracer can reveal how metabolic pathways are rewired in diseased tissues compared to healthy controls. For instance, in many cancer cells, there is an increased reliance on glutamine and glutamate to fuel the TCA cycle and support rapid proliferation, a phenomenon known as "glutamine addiction." Tracing the fate of the deuterium label from N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid can provide direct evidence of this metabolic reprogramming.

Similarly, in in vitro systems, such as cell cultures, this tracer can be used to investigate the metabolic consequences of specific genetic mutations or exposure to pharmacological agents. By comparing the metabolic flux maps of treated versus untreated cells, researchers can identify the specific enzymatic steps or pathways that are affected. This information is crucial for understanding the mechanisms of drug action and for the development of novel therapeutic strategies that target metabolic vulnerabilities in disease.

Table 2: Potential Applications in Disease Models

| Disease Model | Metabolic Perturbation | Role of N-Acetyl-L-glutamic-2,3,3,4,4-D5 Acid |

|---|---|---|

| Cancer | Increased glutaminolysis and anaplerosis | To quantify the increased flux of glutamate into the TCA cycle in cancer cells. |

| Neurodegenerative Diseases | Impaired mitochondrial function and glutamate excitotoxicity | To assess alterations in mitochondrial glutamate metabolism and its impact on neuronal energy production. |

| Inborn Errors of Metabolism | Deficiencies in enzymes of the urea cycle or amino acid metabolism | To trace the accumulation of specific metabolites and the rerouting of metabolic pathways. |

Computational and Theoretical Approaches in Conjunction with N Acetyl L Glutamic 2,3,3,4,4 D5 Acid Studies

Metabolic Network Reconstruction and Flux Balance Analysis (FBA) Informed by Isotopic Data

Metabolic network reconstructions are comprehensive maps of all known metabolic reactions within an organism. Flux Balance Analysis (FBA) is a computational method used to predict the distribution of metabolic fluxes through such a network at a steady state. researchgate.netfrontiersin.org While FBA can predict feasible flux distributions, it often yields a range of possible solutions. Data from stable isotope tracing experiments are crucial for constraining these models and identifying the actual physiological flux state. nih.govnih.gov

When N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid is introduced into a system, the deuterium (B1214612) labels are transferred to other molecules through enzymatic reactions. Mass spectrometry can then measure the mass isotopologue distributions (MIDs) of these metabolites—that is, the relative abundances of molecules with different numbers of deuterium atoms. This experimental data serves as a critical constraint for FBA. The model's predicted fluxes must be able to replicate the observed isotopic labeling patterns. researchgate.net

For instance, N-Acetyl-L-glutamic acid (NAG) is a vital allosteric activator of carbamyl phosphate (B84403) synthetase I (CPSI), the first enzyme of the urea (B33335) cycle. nih.govnih.gov It is synthesized from glutamate (B1630785) and acetyl-CoA. By tracing the D5 label from N-Acetyl-L-glutamic acid, researchers can quantify the flux through pathways involving its synthesis and degradation. This information is particularly valuable for studying metabolic disorders such as NAG synthase (NAGS) deficiency. nih.gov The FBA model, constrained by the deuterium labeling data, can then provide a quantitative map of how metabolic fluxes are rerouted in response to the disease or therapeutic interventions. nih.gov

| Constraint Type | Description | Example with N-Acetyl-L-glutamic-2,3,3,4,4-D5 Acid Data |

| Stoichiometric | Based on the law of conservation of mass for each metabolite in the network (mass in = mass out at steady state). | The model includes the reaction: Glutamate + Acetyl-CoA ↔ N-Acetyl-L-glutamate. |

| Thermodynamic | Ensures that reaction fluxes proceed in a thermodynamically feasible direction. | The synthesis of NAG from glutamate is constrained to be irreversible under physiological conditions. |

| Isotopic | Requires that the predicted fluxes result in labeling patterns that match experimental mass spectrometry data. | The measured mass isotopologue distribution of glutamate must match the distribution predicted by the model, which accounts for the influx of deuterium from the breakdown of labeled NAG. |

| Capacity | Limits the maximum flux through a reaction based on enzyme capacity or nutrient uptake rates. | The maximum rate of NAG synthesis is constrained based on experimentally determined Vmax of NAGS. |

Table 1: Constraints Used in Flux Balance Analysis. This table illustrates how different types of constraints, including those derived from tracing N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid, are used to refine the predictions of FBA models.

Kinetic Modeling of Isotopic Tracing Data for Pathway Dynamics Analysis

While FBA provides a steady-state snapshot of metabolic fluxes, kinetic modeling aims to describe the dynamic behavior of a metabolic system over time. researchgate.net These models consist of a series of ordinary differential equations (ODEs) that characterize the concentration changes of metabolites as a function of the enzymatic reaction rates governing their production and consumption. radiologykey.com A significant challenge in kinetic modeling is the determination of numerous kinetic parameters, which are often difficult to measure directly.

Isotopic tracing data is invaluable for parameterizing and validating these kinetic models. By tracking the rate of incorporation of deuterium from N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid into downstream metabolites, researchers can obtain quantitative data on in vivo reaction rates. researchgate.net For example, after introducing the tracer, samples can be collected at multiple time points to monitor the temporal changes in the labeling patterns of related metabolites like glutamate, arginine, and urea cycle intermediates.

This dynamic data allows for the fitting of kinetic model parameters, such as enzyme Vmax and Km values, within a physiological context. radiologykey.com The resulting kinetic model can simulate how the system responds to perturbations, such as changes in nutrient availability or the effect of a drug, providing a deeper understanding of metabolic regulation and control.

| Parameter | Description | Role in Kinetic Model | Data Source from D5-NAG Tracing |

| Vmax | Maximum rate of an enzymatic reaction. | Defines the upper limit of flux through a reaction. | The initial rate of deuterium incorporation into a product metabolite reflects the enzyme's in vivo activity. |

| Km | Michaelis-Menten constant; substrate concentration at half Vmax. | Determines the reaction rate at a given substrate concentration. | Changes in labeling kinetics at different substrate levels can help estimate Km. |

| kcat | Turnover number; the number of substrate molecules converted per enzyme molecule per unit time. | Relates Vmax to the enzyme concentration. | Can be inferred if enzyme concentration is known and Vmax is determined from labeling data. |

| Flux Rate (v) | The actual rate of a reaction under specific cellular conditions. | The primary output of the kinetic model, describing the flow of metabolites. | Directly quantified by the rate of appearance of deuterated atoms in downstream products over time. |

Table 2: Key Parameters in Kinetic Modeling. This table outlines essential parameters in kinetic models of metabolic pathways and shows how data from N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid tracing experiments can be used to estimate them.

Isotope-Resolved Metabolomics Data Processing, Deconvolution, and Interpretation Algorithms

The analysis of data from stable isotope tracing experiments presents significant computational challenges. The raw data from mass spectrometry is complex, consisting of overlapping signals from different isotopologues and background noise. nih.gov Furthermore, the measured mass distributions must be corrected for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N) to accurately determine the extent of labeling from the administered tracer. mdpi.com

Specialized algorithms and software tools are essential for processing this complex data. The typical workflow involves several key steps:

Peak Picking and Alignment: Identifying and aligning corresponding metabolic features across different samples and time points.

Natural Isotope Abundance Correction: A crucial step where the contribution of naturally occurring heavy isotopes is mathematically removed from the measured mass spectra. This correction is vital for accurately quantifying the incorporation of the deuterium label from the tracer. nih.gov

Mass Isotopologue Distribution (MID) Determination: Calculating the corrected relative abundance of each isotopologue (M+0, M+1, M+2, etc.) for each metabolite of interest.

Deconvolution: For complex spectra where signals from different metabolites or fragments overlap, deconvolution algorithms are used to separate the individual components and determine their respective MIDs. researchgate.net

Several software packages, such as MAVEN, CAMERA, and mzMatch-ISO, have been developed to automate and streamline this analytical pipeline. nih.gov These tools employ sophisticated algorithms to handle the complexities of isotope-resolved data, enabling researchers to extract meaningful biological information from raw mass spectrometry files. The accurate MIDs generated by these algorithms form the direct input for the FBA and kinetic modeling approaches described previously.

| Processing Step | Objective | Computational Method | Relevance to D5-NAG Data |

| Raw Data Import | Load mass spectrometry data (e.g., in mzXML format). | File parsers and data structure creation. | Initial step for any analysis of samples from the tracer experiment. |

| Peak Detection | Identify distinct mass-to-charge (m/z) signals corresponding to metabolites. | Matched filtering, wavelet transforms. | Locates the signals for unlabeled (M+0) and deuterated (M+1 to M+5) isotopologues of metabolites. |

| Natural Abundance Correction | Remove the contribution of naturally occurring heavy isotopes. | Matrix-based correction algorithms using known natural isotope abundances. | Essential for accurately determining the true enrichment from the D5 tracer, preventing overestimation of labeling. nih.gov |

| MID Calculation | Quantify the relative abundance of each isotopologue. | Integration of corrected peak areas and normalization. | Generates the final, corrected labeling data used as constraints for flux models. |

| Data Visualization | Present labeling patterns in an interpretable format. | Stacked bar charts, heatmaps. | Allows for intuitive interpretation of flux through pathways involving NAG. nih.gov |

Table 3: Computational Workflow for Isotope-Resolved Metabolomics Data. This table details the key algorithmic steps required to process raw mass spectrometry data from an experiment using N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid to generate the clean mass isotopologue distributions (MIDs) needed for metabolic modeling.

Future Perspectives in N Acetyl L Glutamic 2,3,3,4,4 D5 Acid Research Applications

Development of Automated and High-Throughput Isotopic Tracing Platforms

The evolution of metabolic research is moving toward larger, more complex experimental designs that necessitate a departure from manual, low-throughput methods. The future utility of N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid will be amplified by the development of automated and high-throughput (HTS) platforms. nih.gov These next-generation systems integrate robotic liquid handlers for sample preparation, automated mass spectrometry workflows, and sophisticated data analysis pipelines. sartorius.commdpi.com

Such platforms are being designed to minimize manual intervention, thereby reducing variability and enabling the rapid screening of numerous conditions. nih.gov For instance, automated dispensers can accurately handle nanoliter volumes of viscous biological samples, a crucial step for preparing plates for large-scale cell culture experiments where metabolic flux is under investigation. mdpi.com The integration of software that can automatically correct for natural isotope abundance and streamline data interpretation will further accelerate research. nih.gov This automation will allow scientists to perform extensive studies, such as screening compound libraries for their effects on the urea (B33335) cycle or arginine biosynthesis pathways, where N-Acetyl-L-glutamic acid is a key player. nih.govhmdb.ca

Table 1: Comparison of Traditional vs. Future High-Throughput Isotopic Tracing Platforms

| Feature | Traditional Platforms | Future Automated Platforms |

|---|---|---|

| Sample Preparation | Manual, low-throughput, prone to variability. | Automated robotic liquid handlers, miniaturized formats (e.g., 384-well plates). mdpi.com |

| MS Analysis | Manual sample injection and method setup. | Automated sample introduction, pre-programmed analytical workflows. |

| Data Processing | Manual data extraction and isotope correction. | Integrated software for automated natural isotope correction and peak analysis. nih.gov |

| Throughput | Tens to hundreds of samples per study. | Thousands of samples per study, enabling large-scale screening. nih.gov |

| Applications | Focused pathway analysis. | Compound library screening, multi-condition cell-based assays. sartorius.com |

Integration with Proteomics and Transcriptomics for Comprehensive Systems Biology Insights

The true power of metabolomics is unlocked when it is integrated with other "omics" disciplines like proteomics (the study of proteins) and transcriptomics (the study of RNA transcripts). nih.govresearchgate.net This systems biology approach allows for a more holistic understanding of cellular regulation. frontiersin.org Future research will increasingly use the precise quantitative data for N-Acetyl-L-glutamic acid, obtained with its D5-labeled standard, as a layer in multi-omics analyses. mdpi.com

For example, a change in the concentration of N-Acetyl-L-glutamic acid could be correlated with the expression levels of the enzyme that synthesizes it, N-acetylglutamate synthase (NAGS), as measured by proteomics. nih.gov Simultaneously, transcriptomics could reveal whether the gene encoding NAGS is being transcribed more or less actively. researchgate.net This integrated approach can uncover regulatory mechanisms that would be invisible to any single omics technology. mdpi.com By connecting changes in metabolite levels to the genes and proteins that manage them, researchers can build comprehensive models of metabolic pathways and their response to various stimuli or disease states. nih.govresearchgate.net

Table 2: Illustrative Multi-Omics Integration in a Hypothetical Study

| Omics Layer | Measurement | Biological Question Addressed |

|---|---|---|

| Metabolomics | Quantify N-Acetyl-L-glutamic acid levels using N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid as an internal standard. | Is the concentration of this key urea cycle activator altered? hmdb.ca |

| Proteomics | Quantify the abundance of N-acetylglutamate synthase (NAGS) and other urea cycle enzymes. | Are changes in the metabolite level correlated with the amount of the synthesizing enzyme? mdpi.com |

| Transcriptomics | Measure the mRNA expression levels of the NAGS gene and related metabolic genes. | Is the regulation occurring at the level of gene transcription? mdpi.com |

| Integrated Insight | A comprehensive view of how a metabolic pathway is regulated from the gene to the metabolite. |

Expanding Applications to Diverse Biological Systems, Cell Types, and Physiological States

While much metabolic research has focused on conventional cell lines and animal models, the future lies in applying these techniques to a wider array of biological contexts. Stable isotope tracers like N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid are invaluable tools for exploring metabolic dynamics in these new frontiers. silantes.comnih.gov

Future applications will likely include:

Single-Cell Metabolomics: Advances in mass spectrometry sensitivity are making it possible to analyze the metabolic content of individual cells. Using isotopic tracers in these systems could reveal cell-to-cell heterogeneity in metabolic pathways.

Non-Model Organisms: Isotopic tracing can be used to map metabolic networks in diverse organisms, including those of agricultural, environmental, or industrial importance. silantes.comscispace.com For example, understanding the role of N-Acetyl-L-glutamic acid in the arginine biosynthesis pathway is crucial in various microbes and plants. nih.govresearchgate.net

Diverse Physiological and Disease States: Researchers are applying metabolomics to understand the metabolic shifts that occur during different physiological states (e.g., hypoxia) or in a wide range of diseases. frontiersin.orgresearchgate.net For instance, studies have noted significant changes in N-Acetyl-L-glutamic acid levels during hypoxia stress in certain species. frontiersin.org Using deuterated standards allows for accurate quantification of these changes, potentially identifying new biomarkers or therapeutic targets. mdpi.com

Table 3: Potential Future Research Areas for N-Acetyl-L-glutamic-2,3,3,4,4-D5 Acid

| Research Area | Biological System/State | Key Question |

|---|---|---|

| Microbiome Research | Gut microbiota | How do different bacterial species synthesize and utilize arginine precursors? |

| Plant Biology | Crop species | What is the flux through the arginine biosynthesis pathway under different nutrient conditions? mdpi.com |

| Neurobiology | Brain tissue / Neuronal cells | How does the metabolism of glutamate (B1630785), a major neurotransmitter and precursor to N-Acetyl-L-glutamic acid, change in neurodegenerative diseases? nih.gov |

| Oncology | Cancer cell lines and tumors | How do cancer cells reprogram amino acid metabolism, and what is the role of the urea cycle and related pathways? mdpi.com |

| Inborn Errors of Metabolism | Patient-derived cells | Can precise quantification of N-Acetyl-L-glutamic acid improve the diagnosis or monitoring of urea cycle disorders like NAGS deficiency? nih.gov |

By pushing the boundaries of where and how isotopic tracing is used, compounds like N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid will continue to be essential for building a dynamic and system-wide understanding of metabolism across the biological world.

Table of Mentioned Compounds

| Compound Name |

|---|

| N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid |

| N-Acetyl-L-glutamic acid |

| Arginine |

| Carbamoyl (B1232498) phosphate (B84403) |

| Glutamate |

| Ornithine |

Q & A

Basic Research Questions

Q. How can researchers confirm the isotopic purity and structural integrity of N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid in synthesis workflows?

- Methodology :

- High-Performance Liquid Chromatography (HPLC) with deuterium-specific detectors (e.g., mass spectrometry) is critical. For example, purity verification requires >98% deuterium incorporation, as noted in synthetic standards .

- Nuclear Magnetic Resonance (NMR) : Use H-NMR to validate deuterium distribution at positions 2,3,3,4,4, ensuring no proton contamination. Structural confirmation via H/C-NMR cross-referenced with unlabelled analogs (e.g., comparing CAS 56-85-9 with its deuterated form) .

Q. What protocols are recommended for synthesizing N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid with high isotopic fidelity?

- Methodology :

- Deuterium Exchange : Utilize deuterated precursors (e.g., DO or deuterated acetic anhydride) during acetylation of L-glutamic acid-d4. Evidence from deuterated 2-hydroxyglutarate synthesis suggests quenching with 80% methanol at −80°C minimizes proton back-exchange .

- Purification : Gradient elution via reverse-phase chromatography (C18 columns) with deuterated solvents to maintain isotopic stability .

Q. How does this compound serve as an internal standard in metabolite quantification?

- Methodology :

- Stable Isotope Dilution Assay (SIDA) : Co-elute with target analytes (e.g., glutamic acid derivatives) in LC-MS/MS. Its deuterium labeling prevents overlap with endogenous metabolites, enabling precise quantification in complex matrices like cell lysates .

- Calibration Curves : Use serial dilutions of the deuterated standard against unlabelled analytes to account for ionization efficiency variations .

Advanced Research Questions

Q. What experimental strategies mitigate isotopic interference when using N-Acetyl-L-glutamic-2,3,3,4,4-D5 acid in tracer studies?

- Methodology :

- High-Resolution Mass Spectrometry (HRMS) : Resolve mass shifts (e.g., Δm/z = +5 for D5 labeling) from background signals. For example, Orbitrap or Q-TOF systems achieve <3 ppm mass accuracy to distinguish D5-labeled species from natural abundance isotopes .

- Isotopologue Correction Algorithms : Apply software tools (e.g., IsoCor) to correct for natural C and H contributions in flux analysis .

Q. How can researchers optimize extraction protocols to preserve the stability of deuterated N-Acetyl-L-glutamic acid in biological samples?

- Methodology :

- Rapid Quenching : Pre-chilled (−80°C) 80% methanol extraction minimizes enzymatic degradation and proton exchange, as validated in studies of deuterated 2-hydroxyglutarate .

- Acidification : Add 0.1% formic acid to cell lysates to stabilize labile deuterium bonds during storage .

Q. What are the limitations of using this compound in metabolic flux analysis (MFA) of glutaminolysis pathways?

- Methodology :

- Compartmentalization Artifacts : Deuterium labeling may exhibit differential kinetics in cytosolic vs. mitochondrial pools. Validate compartment-specific extraction methods (e.g., digitonin permeabilization) to avoid skewed flux estimates .

- Enzyme Kinetic Isotope Effects (KIEs) : Assess whether deuteration alters reaction rates (e.g., in glutamate dehydrogenase assays) via parallel experiments with unlabelled analogs .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.